D-galactose-1,2-13C2

概要

説明

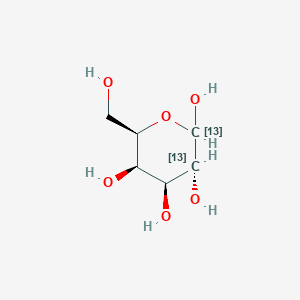

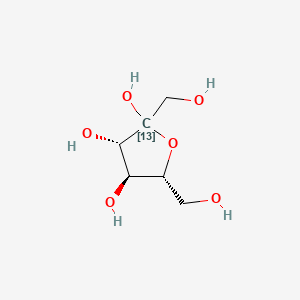

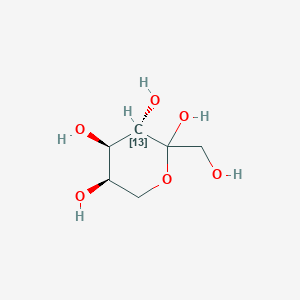

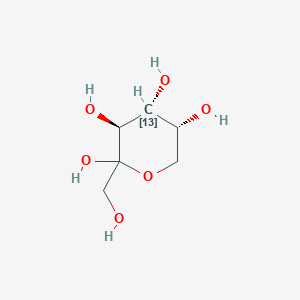

D-galactose-1,2-13C2 is a stable isotope-labeled compound of D-galactose, a naturally occurring monosaccharide. This compound is specifically labeled with carbon-13 isotopes at the first and second carbon positions. D-galactose is commonly found in milk, fruits, and vegetables and plays a crucial role in various biological processes, including energy production and cellular communication .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-galactose-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the D-galactose molecule. This can be achieved through chemical synthesis using labeled precursors or through biosynthetic methods using microorganisms that metabolize labeled substrates. The reaction conditions often require precise control of temperature, pH, and other factors to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and isotopic enrichment. Companies like Sigma-Aldrich and BOC Sciences offer this compound with isotopic purity of ≥99 atom % 13C and chemical purity of ≥98% . The production process may include steps such as fermentation, extraction, and purification to obtain the final product.

化学反応の分析

Types of Reactions: D-galactose-1,2-13C2 undergoes various chemical reactions, including:

Oxidation: Conversion to D-galacturonic acid using oxidizing agents.

Reduction: Formation of D-galactitol through reduction reactions.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acetic anhydride and sulfuric acid are used for esterification reactions.

Major Products:

Oxidation: D-galacturonic acid.

Reduction: D-galactitol.

Substitution: Various esters and ethers of D-galactose.

科学的研究の応用

D-galactose-1,2-13C2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Chemistry: Used in metabolic studies to trace the pathways of carbohydrate metabolism.

Biology: Employed in studies of glycoproteins and glycolipids to understand their roles in cellular processes.

Medicine: Utilized in diagnostic tests to evaluate liver function and assess liver diseases.

作用機序

The mechanism of action of D-galactose-1,2-13C2 involves its incorporation into metabolic pathways where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This allows researchers to study the dynamics of carbohydrate metabolism and the interactions of D-galactose with various cellular receptors. The labeled carbon atoms provide a distinct signal that can be detected and analyzed, offering insights into the molecular targets and pathways involved .

類似化合物との比較

D-galactose-13C6: Labeled with carbon-13 at all six carbon positions.

D-glucose-1,2-13C2: Labeled with carbon-13 at the first and second carbon positions of D-glucose.

D-galactose-1-13C: Labeled with carbon-13 at the first carbon position only.

Uniqueness: D-galactose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which provides distinct advantages in metabolic studies. This selective labeling allows for detailed analysis of specific metabolic pathways and interactions that may not be possible with other isotopically labeled compounds .

特性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-OIWWJQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)